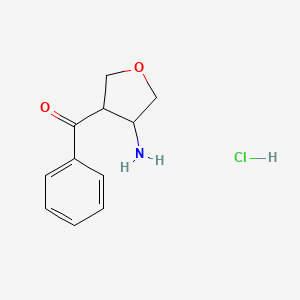
(2,4-Difluorophenyl)(piperidin-2-yl)methanone HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluorophenyl)(piperidin-2-yl)methanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a difluorophenyl group attached to a piperidinyl methanone moiety, and it is commonly used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(piperidin-2-yl)methanone hydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(piperidin-2-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
(2,4-Difluorophenyl)(piperidin-2-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(piperidin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride: Similar in structure but with different substitution patterns on the phenyl ring.
(2,4-Difluorophenyl)(4-piperidinyl)methanone: Another closely related compound with a different piperidinyl substitution.
Uniqueness
The uniqueness of (2,4-Difluorophenyl)(piperidin-2-yl)methanone hydrochloride lies in its specific substitution pattern, which can lead to distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .
Properties
Molecular Formula |
C12H13F2NO |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
(2,4-difluorophenyl)-piperidin-2-ylmethanone |
InChI |
InChI=1S/C12H13F2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6H2 |
InChI Key |
XXBNUYRVTZVHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3,4,5-Trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12306401.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate](/img/structure/B12306404.png)

![rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B12306411.png)
![2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B12306422.png)



![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12306455.png)
![[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12306461.png)


